N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of therapeutic properties .
Mode of Action
Benzothiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
Benzothiophene derivatives have been known to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a Pd-catalyzed cyclization reaction of alkynes.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a regioselective coupling reaction.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQIJUSYQHPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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